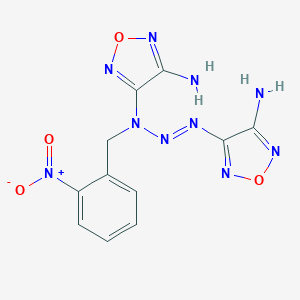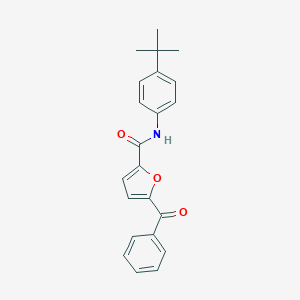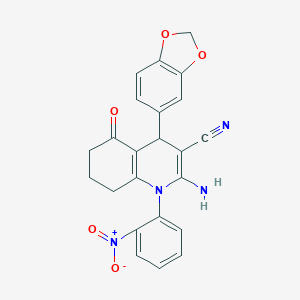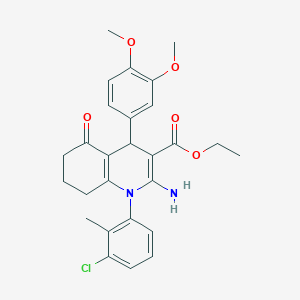
3-amino-4-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1-{2-nitrobenzyl}-2-triazenyl)-1,2,5-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[3-(2-Nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) is a nitrogen-rich heterocyclic compound known for its energetic properties. It is characterized by the presence of triazene and oxadiazole rings, which contribute to its high formation heat and excellent detonation performance .
Métodos De Preparación
The synthesis of 4,4’-[3-(2-Nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) involves the use of 3,4-diaminofurazan and triazene bridges. The compound is fully characterized by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, elemental analyses, and single crystal X-ray diffraction . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the stability and purity of the final product .
Análisis De Reacciones Químicas
4,4’-[3-(2-Nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry and materials science. Its high formation heat and excellent detonation performance make it a valuable component in the design of energetic materials. Additionally, its insensitivity to external mechanical stimuli and high thermal decomposition temperature contribute to its stability and safety in practical applications .
Mecanismo De Acción
The mechanism of action of 4,4’-[3-(2-Nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) involves the release of energy through the breaking of chemical bonds within the triazene and oxadiazole rings. This process is facilitated by the compound’s crystal packing, intermolecular interactions, and electrostatic potential (ESP), which play crucial roles in reducing sensitivity and enhancing stability .
Comparación Con Compuestos Similares
Compared to other nitrogen-rich heterocyclic compounds, 4,4’-[3-(2-Nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) exhibits superior detonation performance and higher formation heat. Similar compounds include (E)-1,2-bis(2-methyl-5-nitro-2H-1,2,3-triazol-4-yl)diazene and (E)-5,5’-(triaz-1-ene-1,3-diyl)bis(2-methyl-4-nitro-2H-1,2,3-triazole), both of which also possess energetic properties but differ in their sensitivity and stability .
Propiedades
Fórmula molecular |
C11H10N10O4 |
|---|---|
Peso molecular |
346.26g/mol |
Nombre IUPAC |
3-N-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]-3-N-[(2-nitrophenyl)methyl]-1,2,5-oxadiazole-3,4-diamine |
InChI |
InChI=1S/C11H10N10O4/c12-8-10(17-24-15-8)14-19-20(11-9(13)16-25-18-11)5-6-3-1-2-4-7(6)21(22)23/h1-4H,5H2,(H2,12,15)(H2,13,16) |
Clave InChI |
KYBPFKXQCCEHCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN(C2=NON=C2N)N=NC3=NON=C3N)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)CN(C2=NON=C2N)N=NC3=NON=C3N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(allyloxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B393389.png)
![5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393391.png)

![4-[(2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B393394.png)

![Ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B393397.png)

![1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-N'-[(1Z)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE](/img/structure/B393400.png)
![N'-(3,4-dimethoxybenzylidene)-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide](/img/structure/B393402.png)
![1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-N'-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE](/img/structure/B393404.png)
![N-(4-iodophenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B393406.png)


![1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B393412.png)
